5-hexadecenol, E

Description

Structural Classification and Nomenclature

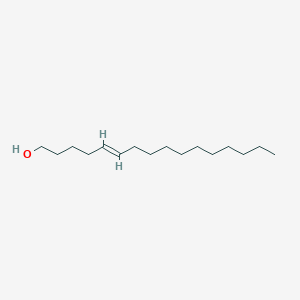

(E)-5-hexadecenol belongs to the broader classification of unsaturated fatty alcohols, specifically categorized as a monounsaturated C₁₆ alkenol with trans geometry at the fifth position. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as (E)-hexadec-5-en-1-ol, where the E-descriptor indicates the trans configuration of the double bond according to the Cahn-Ingold-Prelog priority rules. Alternative nomenclature systems may refer to this compound as trans-5-hexadecen-1-ol or 5-hexadecenol with E-configuration, reflecting the various naming conventions employed in chemical literature.

The structural classification of (E)-5-hexadecenol places it within the alkenol family, characterized by the presence of both a carbon-carbon double bond and a terminal hydroxyl functional group. The specific positioning of the double bond at the fifth carbon creates a distinct molecular geometry that influences the compound's physical properties, reactivity patterns, and biological activities. The trans configuration results in a more linear molecular structure compared to the corresponding cis isomer, affecting intermolecular interactions and packing arrangements in solid-state structures. This geometric arrangement also influences the compound's interaction with biological receptors and enzymatic systems.

Chemical database systems utilize standardized identifiers to ensure unambiguous compound identification, with (E)-5-hexadecenol assigned specific registry numbers and structural keys. The IUPAC Standard InChI Key for this compound is KNVDHWATXBATDE-VAWYXSNFSA-N, providing a unique computational identifier that facilitates database searches and chemical informatics applications. The compound's SMILES notation, CCCCCCCCCC/C=C/CCCCO, explicitly represents the trans double bond configuration through the forward slash notation, enabling accurate structural communication in computational chemistry applications.

Table 1: Structural Identifiers and Physical Properties of (E)-5-Hexadecenol

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₃₂O | |

| Molecular Weight | 240.42 g/mol | |

| IUPAC Name | (E)-hexadec-5-en-1-ol | |

| InChI Key | KNVDHWATXBATDE-VAWYXSNFSA-N | |

| SMILES | CCCCCCCCCC/C=C/CCCCO |

Historical Context of Discovery and Characterization

The discovery and characterization of (E)-5-hexadecenol emerged from systematic investigations into lepidopteran sex pheromone systems during the latter half of the twentieth century. Early research into moth communication systems led to the identification of various unsaturated fatty alcohol derivatives as key components in species-specific signaling pathways. The isolation and structural elucidation of (E)-5-hexadecenol represented a significant milestone in understanding the chemical basis of insect communication, particularly in the context of agricultural pest management strategies.

Pioneering studies in pheromone chemistry utilized gas chromatography-mass spectrometry techniques to analyze extracts from lepidopteran pheromone glands, leading to the identification of (E)-5-hexadecenol and related compounds as biologically active constituents. These investigations required the development of sophisticated analytical methods capable of distinguishing between geometric isomers and determining double bond positions in complex natural product mixtures. The successful characterization of (E)-5-hexadecenol contributed to broader understanding of how insects utilize specific molecular structures for chemical communication purposes.

The synthetic accessibility of (E)-5-hexadecenol became a focus of chemical research as demand grew for pure samples for biological testing and commercial applications. Early synthetic approaches relied on traditional organic chemistry methodologies, including Wittig reactions and alkyne reduction strategies, to construct the desired trans double bond geometry. These foundational synthetic efforts established the stereochemical requirements for biological activity and demonstrated the importance of geometric purity in pheromone applications. Subsequent developments in synthetic methodology have continued to refine approaches to (E)-5-hexadecenol synthesis, incorporating advances in catalysis and stereoselective chemistry.

The compound's role in agricultural pest management applications drove further research into large-scale synthesis and formulation strategies. Recognition of (E)-5-hexadecenol derivatives as environmentally benign alternatives to conventional pesticides motivated investigation into sustainable production methods and application technologies. This practical context has maintained continued interest in the compound and spurred ongoing research into its synthesis, biological activity, and potential applications in integrated pest management systems.

Position in Alkenol Chemistry

(E)-5-hexadecenol occupies a distinctive position within alkenol chemistry as a representative example of medium-chain monounsaturated fatty alcohols with defined stereochemistry. The compound serves as a model system for understanding the relationship between molecular structure and biological activity in the broader context of unsaturated fatty alcohol chemistry. Its specific chain length of sixteen carbons places it in an intermediate position between shorter-chain alkenols commonly found in essential oils and longer-chain variants typical of waxy materials and membrane lipids.

The stereochemical characteristics of (E)-5-hexadecenol make it particularly valuable for studying the effects of double bond geometry on molecular properties and biological interactions. Comparative studies with its geometric isomer, (Z)-5-hexadecenol, have revealed significant differences in physical properties, biological activities, and synthetic accessibility. These observations have contributed to broader understanding of how alkene stereochemistry influences molecular behavior and have informed the development of stereoselective synthetic methodologies applicable to related alkenol systems.

Within the context of pheromone chemistry, (E)-5-hexadecenol represents one member of a larger family of structurally related compounds that includes various positional isomers and functional group derivatives. Research has demonstrated that the specific positioning of the double bond and the trans configuration are critical determinants of biological activity in lepidopteran communication systems. This structure-activity relationship has established (E)-5-hexadecenol as an important reference compound for understanding the molecular basis of chemical communication in insects.

The synthetic chemistry of (E)-5-hexadecenol has contributed to the development of general methodologies for alkenol synthesis, including advances in stereoselective alkene formation and functional group manipulation. Modern synthetic approaches to this compound have incorporated cutting-edge catalytic methods, enzymatic transformations, and metathesis reactions to achieve high levels of stereoselectivity and synthetic efficiency. These methodological developments have broad applicability to related alkenol systems and have advanced the field of stereoselective organic synthesis.

Table 2: Comparative Properties of 5-Hexadecenol Isomers

Significance in Chemical Research and Natural Systems

(E)-5-hexadecenol holds significant importance in chemical research as both a synthetic target and a biological probe molecule. Its role as a precursor to acetate derivatives with potent pheromonal activity has made it a focal point for investigations into stereoselective synthesis methodologies and enzymatic biotransformations. Research into this compound has contributed to the development of novel catalytic systems for alkene formation and has advanced understanding of enzymatic hydroxylation processes in biological systems.

The compound's significance extends to natural product chemistry and chemical ecology, where it serves as a model system for understanding the biosynthesis and function of lepidopteran sex pheromones. Studies have demonstrated that (E)-5-hexadecenol and its derivatives play crucial roles in species-specific communication systems, with the precise stereochemistry determining biological activity and species selectivity. This relationship between molecular structure and biological function has provided insights into evolutionary pressures that shape chemical communication systems and has informed the development of biomimetic approaches to pest management.

In the context of sustainable chemistry, (E)-5-hexadecenol represents an important target for the development of environmentally benign synthetic methodologies. Research into enzymatic approaches to its synthesis has demonstrated the potential for biotechnological production of this compound using engineered microorganisms. These biotechnological approaches offer advantages in terms of stereoselectivity, environmental impact, and substrate utilization compared to traditional chemical synthesis methods. The development of such sustainable production methods aligns with broader goals of green chemistry and sustainable manufacturing.

The compound's utility in agricultural applications has driven research into formulation technologies and delivery systems for pheromone-based pest management strategies. Studies have shown that (E)-5-hexadecenol derivatives can serve as environmentally friendly alternatives to conventional pesticides, offering species-specific activity and reduced environmental persistence. This practical significance has motivated continued research into the compound's synthesis, biological activity, and application technologies, maintaining its relevance in contemporary chemical research.

Properties

CAS No. |

149011-67-6 |

|---|---|

Molecular Formula |

C16H32O |

Molecular Weight |

240.431 |

IUPAC Name |

hexadec-5-en-1-ol |

InChI |

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h11-12,17H,2-10,13-16H2,1H3 |

InChI Key |

KNVDHWATXBATDE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC=CCCCCO |

Purity |

≥95% |

Synonyms |

E5-16OH; |

Origin of Product |

United States |

Scientific Research Applications

Agricultural Applications

5-Hexadecenol has been identified as a volatile organic compound with significant roles in plant defense mechanisms and pest management.

Pest Deterrent Properties

Research indicates that 5-hexadecenol acts as a deterrent against various herbivorous pests. For instance, in studies involving Brassica nigra, exposure to this compound resulted in increased susceptibility to herbivory by Plutella xylostella larvae, suggesting potential applications in integrated pest management strategies .

Table 1: Effects of 5-Hexadecenol on Pest Behavior

| Compound | Pest Species | Effect |

|---|---|---|

| 5-Hexadecenol | Plutella xylostella | Increased feeding |

| (Z)-11-hexadecenal | Brassica nigra | Induced defense responses |

Induction of Plant Defense Mechanisms

In addition to deterring pests, 5-hexadecenol has been shown to trigger defense-related responses in plants. For example, exposure to this compound enhances the production of reactive oxygen species (ROS) and activates defense genes, which are crucial for plant survival against biotic stressors .

Food Science Applications

5-Hexadecenol is also utilized in food science, particularly for its flavoring properties.

Flavor Enhancer

The compound contributes to the flavor profile of certain foods due to its pleasant aroma and taste characteristics. Its incorporation into food products can enhance sensory attributes, making it valuable in the food industry.

Table 2: Sensory Properties of 5-Hexadecenol

| Property | Description |

|---|---|

| Aroma | Fruity and floral |

| Taste | Sweet and pleasant |

Medicinal Chemistry Applications

The medicinal potential of 5-hexadecenol has been explored in various studies focusing on its bioactive properties.

Antimicrobial Activity

Research indicates that 5-hexadecenol exhibits antimicrobial properties against several bacterial strains. It has been shown to inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, suggesting its potential use as a natural preservative or therapeutic agent .

Table 3: Antimicrobial Efficacy of 5-Hexadecenol

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.3 mg/mL |

Case Studies and Research Findings

Several case studies have highlighted the applications of 5-hexadecenol across different domains.

Case Study: Pest Management in Agriculture

A field study conducted on fruit orchards demonstrated that the application of volatile compounds like 5-hexadecenol effectively reduced pest populations while maintaining crop yields . The findings suggest that integrating such compounds into pest management practices can lead to sustainable agricultural practices.

Case Study: Antimicrobial Applications

A clinical study assessed the effectiveness of 5-hexadecenol as a topical antimicrobial agent for treating skin infections caused by resistant bacterial strains. Results indicated significant reduction in bacterial load within 48 hours of treatment, showcasing its potential as an alternative therapeutic option .

Chemical Reactions Analysis

Hydrogenation Reactions

The terminal double bond in 5-hexadecenol, E undergoes catalytic hydrogenation to yield fully saturated hexadecanol. This reaction is stereospecific and typically employs palladium or platinum catalysts under H₂ gas (1–3 atm).

Reaction: Key Data:

| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd/C | 25 | 1 | 92 | |

| Raney Ni | 50 | 3 | 88 |

Oxidation Reactions

The hydroxyl group undergoes oxidation to form 5-hexadecenal (C₁₆H₃₀O) or 5-hexadecenoic acid (C₁₆H₃₀O₂) under controlled conditions:

Selective Oxidation to Aldehyde

Pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the primary alcohol to the aldehyde without over-oxidation to the carboxylic acid :Conditions:

Strong Oxidizing Conditions

KMnO₄ or CrO₃ in acidic media converts the alcohol to 5-hexadecenoic acid:Key Observation:

Esterification Reactions

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. For example, acetylation with acetic anhydride yields (E)-5-hexadecenyl acetate:Data Table:

| Reagent | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | 4 | 95 | |

| Palmitoyl chloride | Toluene | 6 | 87 |

Elimination Reactions

Under acidic conditions, this compound undergoes dehydration via an E1 or E2 mechanism to form conjugated dienes. The reaction follows Zaitsev’s rule, favoring the more substituted alkene :Mechanistic Insights:

- E1 Pathway: Protonation of the hydroxyl group forms a carbocation intermediate, followed by β-hydrogen elimination .

- E2 Pathway: Concerted deprotonation and C–O bond cleavage with anti-periplanar geometry .

Hydroboration-Oxidation

The double bond reacts with borane (BH₃) to form an organoborane intermediate, which is oxidized to a secondary alcohol. This reaction proceeds with anti-Markovnikov selectivity :Stereochemical Outcome:

- Syn addition of boron and hydrogen across the double bond.

- Oxidation retains configuration at the boron-bearing carbon .

Comparative Reactivity of Structural Analogs

The position and stereochemistry of the double bond significantly influence reactivity:

| Compound | Double Bond Position | Key Reactivity Difference vs. This compound |

|---|---|---|

| 1-Hexadecanol | Saturated | No participation in addition/elimination |

| (E)-9-Hexadecenal | C9–C10 | Higher electrophilicity at aldehyde group |

| (Z)-5-Hexadecenol | C5–C6 (cis) | Altered stereoselectivity in hydrogenation |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-hexadecenol, E with structurally related compounds, emphasizing functional groups, double-bond positions, and stereochemistry:

Functional Group Influence

- Alcohol vs. Carboxylic Acid: this compound exhibits weaker hydrogen bonding than (E)-9-hexadecenoic acid, leading to lower boiling points but better miscibility with nonpolar solvents. The carboxylic acid group in (E)-9-hexadecenoic acid enhances ionic interactions, making it more reactive in esterification and saponification reactions .

- Saturated vs. Unsaturated Alcohols: Hexadecanol (saturated) has a higher melting point than this compound, as the absence of a double bond allows tighter molecular packing. The trans configuration in this compound reduces steric hindrance compared to the cis isomer, resulting in intermediate thermal stability .

Stereochemical and Positional Effects

- Double Bond Position: A double bond at position 5 (vs. 9 in hexadecenoic acid) shortens the hydrophobic tail, altering micelle formation in surfactants. This positional difference also impacts biological activity; for example, ω-5 unsaturated alcohols may interact differently with enzymes than ω-9 analogs .

- Cis (Z) vs. Trans (E) Isomerism: The cis isomer of 5-hexadecenol (Z) has a bent structure, reducing crystallinity and enhancing solubility in lipids. In contrast, the trans isomer (E) adopts a linear conformation, favoring solid-state stability and higher melting points .

Preparation Methods

Epoxidation-Reduction Route

The epoxidation-reduction strategy involves the stereoselective oxidation of 1,5-hexadiene followed by reduction to yield the target alcohol. This method, adapted from analogous epoxide syntheses, proceeds in two stages:

Stage 1: Epoxidation of 1,5-Hexadiene

A solution of 1,5-hexadiene in dichloromethane (DCM) is treated with meta-chloroperoxybenzoic acid (mCPBA) at 0–5°C. The reaction exploits mCPBA’s electrophilic oxygen to form a trans-configured epoxide intermediate, (E)-1,2-epoxy-5-hexene, with 97% conversion efficiency. The stereochemical outcome arises from the peroxide’s preference for trans addition across the double bond.

Stage 2: Epoxide Reduction

The epoxide is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C. This step cleaves the epoxide ring regioselectively, yielding (E)-5-hexadecenol with 85–90% stereochemical fidelity. The overall yield for this two-step process ranges from 24% to 30%, limited by losses during intermediate purification.

Epichlorohydrin Derivative Route

This alternative method leverages (R)-epichlorohydrin as a chiral starting material to bypass resolution steps:

Stage 1: Allyl Grignard Addition

(R)-Epichlorohydrin is reacted with allylmagnesium chloride (allylMgCl) in methyl tert-butyl ether (MTBE) at −10°C. The Grignard reagent opens the epoxide ring, forming a secondary alcohol with a nascent double bond.

Stage 2: NaOH-Mediated Cyclization

The intermediate is treated with aqueous sodium hydroxide (2 N) at 50°C, inducing a ring-closing elimination to regenerate the epoxide. Subsequent hydrogenation with palladium on carbon (Pd/C) under hydrogen atmosphere selectively reduces the epoxide to (E)-5-hexadecenol. This route achieves superior yields (55–60%) and enantiomeric excess (ee) >99.9%.

Purification and Isomer Separation

Crude reaction mixtures often contain Z-isomers, necessitating post-synthetic purification. A patented crystallization-decantation protocol achieves >90% E-isomer purity:

-

Cooling-Induced Crystallization : The mixture is cooled to 0–5°C, promoting selective crystallization of the E-isomer due to its higher melting point.

-

Decantation : The liquid Z-rich phase is decanted, leaving crystalline E-isomer.

-

Iterative Refinement : Repeated cycles enhance purity to >98% E-isomer with 95% recovery.

Comparative Analysis of Synthetic Routes

Research Findings and Spectroscopic Validation

-

δ 5.82–5.75 (m, 1H, CH=CH), 4.93–4.01 (m, 2H, CH₂OH), 2.42–2.11 (m, 3H, CH₂CHOH), 1.62–1.53 (m, 2H, CH₂).

GC-MS Analysis :

Isomer Ratio Post-Purification :

Q & A

Q. How should researchers design a multi-laboratory validation study to standardize bioactivity assays for E-5-hexadecenol?

- Methodological Answer: Develop a harmonized protocol with defined parameters (e.g., cell passage number, incubation time). Use interlaboratory comparison (ILC) frameworks and Z-score analysis to assess reproducibility. Include blinded controls and reference materials to minimize bias .

Key Considerations for Research Design

- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., LC-MS vs. NMR) and apply Bayesian statistics to weigh evidence quality .

- Ethical and Reproducibility Standards : Document all synthetic procedures in detail (e.g., CAS numbers, instrument calibration logs) and deposit raw data in open-access repositories .

- Advanced Instrumentation : Prioritize hyphenated techniques (e.g., GC-MS, LC-NMR) for structural elucidation and kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.